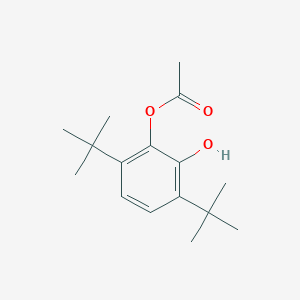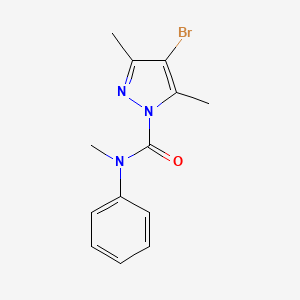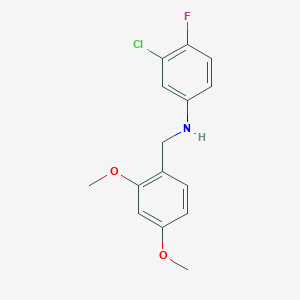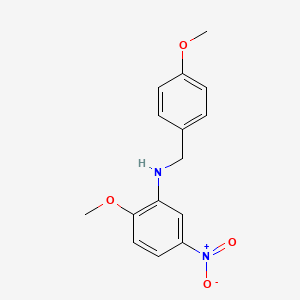
3,6-di-tert-butyl-2-hydroxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-di-tert-butyl-2-hydroxyphenyl acetate, also known as DTBHPA, is an antioxidant commonly used in scientific research. It is a white crystalline solid with a molecular weight of 326.4 g/mol and a melting point of 135-138°C. DTBHPA is widely used in the field of biochemistry due to its ability to scavenge free radicals and prevent oxidative damage to cells.
作用機序
3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects through a variety of mechanisms. It is able to scavenge free radicals, preventing them from causing oxidative damage to cells. 3,6-di-tert-butyl-2-hydroxyphenyl acetate also enhances the activity of other antioxidants, such as vitamin E, by regenerating them after they have neutralized free radicals.
Biochemical and Physiological Effects
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to prevent oxidative damage to lipids, proteins, and DNA. Animal studies have shown that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to reduce oxidative stress and inflammation, and may have therapeutic effects in a variety of diseases.
実験室実験の利点と制限
3,6-di-tert-butyl-2-hydroxyphenyl acetate has several advantages for use in lab experiments. It is a stable compound that is easily synthesized, and has been extensively studied for its antioxidant properties. However, 3,6-di-tert-butyl-2-hydroxyphenyl acetate does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell culture experiments.
将来の方向性
There are several potential future directions for research on 3,6-di-tert-butyl-2-hydroxyphenyl acetate. One area of interest is investigating its potential therapeutic effects in various diseases. For example, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have anti-cancer effects in animal studies, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the use of 3,6-di-tert-butyl-2-hydroxyphenyl acetate in combination with other antioxidants or drugs to enhance its therapeutic effects. Finally, further studies could investigate the mechanisms by which 3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects, which could lead to the development of new antioxidant therapies.
合成法
3,6-di-tert-butyl-2-hydroxyphenyl acetate can be synthesized through a simple two-step process. First, p-tert-butylphenol is reacted with acetic anhydride to form p-tert-butylphenyl acetate. This intermediate is then reacted with hydrochloric acid to form 3,6-di-tert-butyl-2-hydroxyphenyl acetate.
科学的研究の応用
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been extensively used in scientific research for its antioxidant properties. It is commonly used to protect cells from oxidative damage in vitro, and has been shown to be effective in preventing lipid peroxidation and DNA damage. 3,6-di-tert-butyl-2-hydroxyphenyl acetate has also been used in animal studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
(3,6-ditert-butyl-2-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(16(5,6)7)9-8-11(13(14)18)15(2,3)4/h8-9,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLALHUQXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Ditert-butyl-2-hydroxyphenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)


